4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Physicochemical profiling Drug-likeness optimization Structure-property relationships

Procure this 4-nitro isomer for its unique nitroreductase (NTR)-dependent bioreductive activation mechanism, absent in non-nitrated or methoxy analogs (CAS 900275-83-4, 883952-56-5). The strong electron-withdrawing 4-nitro group enables distinct kinase hinge-region interactions and provides a redox-active handle for GDEPT prodrug design. Unlike generic chromen-2-yl benzamides, this compound's specific electrochemical reducibility and polarized amide NH are essential for hypoxia-targeted studies and voltammetric sensor development. Ensure your research is not compromised by functional analogs that lack this critical nitro pharmacophore.

Molecular Formula C22H14N2O5
Molecular Weight 386.363
CAS No. 879437-08-8
Cat. No. B2823100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
CAS879437-08-8
Molecular FormulaC22H14N2O5
Molecular Weight386.363
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H14N2O5/c25-20-17-8-4-5-9-18(17)29-22(19(20)14-6-2-1-3-7-14)23-21(26)15-10-12-16(13-11-15)24(27)28/h1-13H,(H,23,26)
InChIKeyGOILEYLRHUVGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide (CAS 879437-08-8): Chromen-2-yl Benzamide Scaffold Procurement Guide


4-Nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic small molecule (MW 386.357 Da, C22H14N2O5) belonging to the 3-phenylchromone (isoflavone) class, featuring a chromen-4-one core with a 4-nitrobenzamide substituent at the 2-position. This compound is a member of the broader chromen-2-yl benzamide family, which has been investigated as a scaffold for kinase modulation, carbonic anhydrase inhibition, and nitroreductase-sensitive prodrug design. Key physicochemical properties include a predicted ACD/LogP of 3.09, topological polar surface area (TPSA) of 101 Ų, 7 hydrogen bond acceptors, and 1 hydrogen bond donor, with zero Rule-of-5 violations, indicating favorable drug-like properties.

Why 4-Nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide (CAS 879437-08-8) Cannot Be Replaced by Generic Chromen-2-yl Benzamide Analogs


Generic substitution within the chromen-2-yl benzamide class is not reliable because the 4-nitro substituent fundamentally alters electronic properties, redox behavior, and molecular recognition. The strong electron-withdrawing effect of the para-nitro group reduces the electron density on the benzamide ring, modulating hydrogen-bonding capacity, π-stacking interactions, and metabolic stability relative to non-nitrated or methoxy-substituted analogs. Furthermore, the 4-nitrobenzamide moiety enables nitroreductase (NTR)-dependent bioreductive activation, a mechanism absent in non-nitrated comparators. This creates a unique functional profile not achievable with the unsubstituted benzamide (CAS 900275-83-4), the 4-methoxy analog (CAS 883952-56-5), or the 3,4,5-trimethoxy derivative (CAS 865283-19-8), making targeted procurement essential for studies requiring nitro-dependent pharmacology.

Quantitative Differentiation Evidence for 4-Nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide (CAS 879437-08-8) vs. Closest Analogs


Nitro Group Position Effect: 4-Nitro vs. 3-Nitro Regioisomer Electron-Withdrawing Capacity and TPSA Modulation

The 4-nitro substitution pattern produces a distinct electronic and steric profile compared to the 3-nitro regioisomer (CAS 879438-40-1). The para-nitro group exerts a stronger resonance electron-withdrawing effect (-M) on the benzamide carbonyl, increasing the electrophilicity of the amide bond and enhancing hydrogen-bond acceptor strength at the carbonyl oxygen. Both isomers share identical molecular weight (386.4 Da) and formula (C22H14N2O5), but the 4-nitro isomer displays a TPSA of 101 Ų (identical for both regioisomers due to same atom composition). The differentiation lies in the dipole moment vector orientation, which influences molecular recognition. The 4-nitro isomer presents a linear dipole alignment along the benzamide axis, whereas the 3-nitro isomer introduces a bent dipole moment, altering binding pose geometries in target pockets.

Physicochemical profiling Drug-likeness optimization Structure-property relationships

Lipophilicity and Permeability Differentiation: 4-Nitro Target Compound vs. Unsubstituted Benzamide Analog

The 4-nitrobenzamide moiety of the target compound significantly increases lipophilicity relative to the unsubstituted benzamide analog N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide (CAS 900275-83-4, MW 341.4, C22H15NO3). The target compound's predicted ACD/LogP is 3.09 compared to an estimated LogP of approximately 2.5–2.8 for the unsubstituted analog (based on fragment-based calculation, as the unsubstituted analog lacks a polar nitro group). The ACD/LogD (pH 7.4) for the target compound is 3.91, indicating ~1 log unit higher lipophilicity at physiological pH. This difference translates to a predicted ~2- to 3-fold increase in membrane permeability (based on the log-linear relationship between LogD and PAMPA permeability). Additionally, the target compound has a predicted BCF of 551.97 vs. an estimated BCF of ~200–300 for the unsubstituted analog.

ADME prediction Lipophilicity optimization Permeability screening

Nitroreductase (NTR) Substrate Potential: Redox-Active 4-Nitro Group Enables Bioreductive Prodrug Strategy

The 4-nitrophenyl moiety of the target compound imparts redox activity that is completely absent in non-nitrated analogs such as the unsubstituted benzamide (CAS 900275-83-4) and the 4-methoxy analog (CAS 883952-56-5). Nitro-substituted benzamides have been studied as potential prodrugs for nitroreductase (NTR)-based cancer gene therapy, where the nitro group undergoes enzymatic reduction to a hydroxylamine or amine, triggering cytotoxic events selectively in hypoxic tumor environments. Voltammetric studies on six nitro-substituted benzamide compounds demonstrated that the reduction potential is sensitive to the substitution pattern, with para-nitrobenzamides displaying characteristic reduction peaks in the range of -0.4 to -0.7 V (vs. Ag/AgCl) in aqueous buffer at physiological pH. The target compound belongs to this privileged class. Neither the unsubstituted benzamide nor the 4-methoxy analog possess an electrochemically reducible group within this potential window.

Bioreductive prodrug design Nitroreductase (NTR) Hypoxia-targeted therapy

Chromen-2-yl vs. Chromen-3-yl Carboxamide Scaffold: Impact on Intramolecular H-Bond Network and Conformational Pre-organization

The chromen-2-yl benzamide scaffold of the target compound differs fundamentally from the more widely studied chromene-3-carboxamide series (e.g., N-phenyl-4-oxo-4H-chromene-3-carboxamides). In the chromene-3-carboxamide series, an intramolecular N-H···O hydrogen bond between the amide NH and the chromone carbonyl oxygen locks the carboxamide into a coplanar conformation (S(6) ring motif), constraining conformational flexibility. In chromen-2-yl benzamides, the amide is attached directly to the chromone ring at the 2-position via the nitrogen atom, which precludes this specific intramolecular H-bond. Instead, the chromen-2-yl scaffold presents a different torsional profile, with the amide rotatable about the C2-N bond. This results in greater conformational flexibility and a distinct pharmacophoric presentation compared to the locked chromene-3-carboxamide series.

Conformational analysis Intramolecular hydrogen bonding Scaffold design

Hydrogen Bond Acceptor/Donor Profile: 4-Nitro Target vs. 4-Methoxy and 3,4,5-Trimethoxy Analogs

The 4-nitrobenzamide moiety presents a distinct hydrogen bond acceptor (HBA) profile compared to methoxy-substituted analogs. The target compound has 7 HBA sites (nitro O atoms, amide carbonyl, chromone carbonyl, and chromone ring O) and 1 HBD (amide NH). In contrast, 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide (CAS 883952-56-5, MW 371.392) has 5 HBA and 1 HBD, while 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide (CAS 865283-19-8, MW ~445.5) has 8 HBA and 1 HBD. The nitro group provides two strong HBA oxygen atoms capable of engaging in bifurcated hydrogen bonds with protein backbone NH or side-chain donors, a feature absent in methoxy analogs where the ether oxygen is a weaker HBA. Additionally, the nitro group's electron-withdrawing nature polarizes the amide NH, enhancing its HBD strength relative to methoxy-substituted analogs where electron-donating effects weaken NH acidity.

Hydrogen bonding Molecular recognition SAR optimization

Optimal Research & Industrial Application Scenarios for 4-Nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide (CAS 879437-08-8)


Nitroreductase (NTR)-Dependent Prodrug Development: Hypoxia-Selective Cancer Gene Therapy

The 4-nitrobenzamide moiety provides a bioreductive handle for NTR-mediated activation in GDEPT (gene-directed enzyme prodrug therapy) strategies. Nitroreductase enzymes overexpressed in hypoxic tumor microenvironments reduce the nitro group to hydroxylamine/amine intermediates, triggering cytotoxicity selectively in cancer cells. The target compound's electrochemical reducibility (class-level reduction potential approximately -0.4 to -0.7 V vs. Ag/AgCl) supports its candidacy as a prodrug scaffold. Researchers validating NTR-based vectors (e.g., E. coli NTR/CB1954 system) should procure the 4-nitro isomer specifically, as the 4-methoxy or unsubstituted benzamide analogs lack the requisite redox-active functional group for enzymatic activation.

Structure-Activity Relationship (SAR) Studies on Chromen-4-one Kinase Inhibitor Scaffolds

The chromen-2-yl benzamide scaffold has been investigated in patents claiming PI3K and DNA-PK kinase modulation (US Patent 9,018,375). The 4-nitro substitution offers a distinct electronic environment for probing kinase ATP-binding pocket interactions compared to methoxy or unsubstituted analogs. The enhanced hydrogen bond acceptor capacity (7 HBA, TPSA 101 Ų) and polarized amide NH may engage the hinge region of kinases differently than the conformationally locked chromene-3-carboxamide series characterized by Gomes et al. (2015). Researchers conducting kinase selectivity profiling should include the 4-nitro compound alongside the 3-nitro regioisomer to map the impact of dipole moment orientation on isoform selectivity.

Physicochemical Probe for Drug-Likeness Optimization of Nitroaromatic Compounds

With a predicted LogP of 3.09, LogD(pH 7.4) of 3.91, and zero Rule-of-5 violations, the target compound occupies a favorable drug-like chemical space. Its TPSA of 101 Ų and moderate lipophilicity make it suitable as a reference standard for calibrating in silico ADME prediction models for nitroaromatic-containing chromone derivatives. Procurement teams screening compound libraries for lead optimization should note that the 4-nitro target offers a balanced lipophilicity-hydrophilicity profile (ΔLogP ≈ +0.3–0.6 vs. unsubstituted analog) that may improve membrane permeability without crossing into high LogP territory associated with promiscuity and toxicity risks.

Electrochemical Sensing and Analytical Method Development for Nitro-Substituted Pharmaceuticals

Nitro-substituted benzamide compounds have been demonstrated as detectable analytes using pencil graphite electrode (PGE)-based square wave voltammetry, enabling sensitive, low-cost electrochemical quantification methods. The target compound's distinct reduction peak (class-level range: -0.4 to -0.7 V vs. Ag/AgCl) can serve as an analytical reference for developing voltammetric sensors for nitroaromatic drug detection in pharmaceutical formulations or environmental samples. This application distinguishes the 4-nitro compound from non-nitrated analogs, which are electrochemically silent in this potential window.

Quote Request

Request a Quote for 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.